テガトラベタン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

テガビビントは、Wnt-β-カテニンシグナル伝達のファーストインクラスの低分子阻害剤です。 β-カテニンとトランスデューシンβ様タンパク質1(TBL1)の相互作用を阻害することで、核内β-カテニンの分解を引き起こします 。 異常なWntシグナル伝達は、がん生物学における重要なメカニズムであり、プロオンコジーンWnt標的遺伝子の制御されていない転写をもたらします .

科学的研究の応用

Tegavivint has shown promise in various scientific research applications, particularly in the field of oncology. It has demonstrated anti-tumor activity in preclinical models of pediatric solid tumors, including osteosarcoma, Ewing sarcoma, and lymphoma . Clinical trials are ongoing to evaluate its efficacy in treating recurrent or refractory solid tumors, including lymphomas and desmoid tumors . Additionally, Tegavivint has been studied for its potential to inhibit tumor growth in hepatocellular carcinoma models .

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Tegatrabetan plays a significant role in biochemical reactions by interacting with β-catenin and TBL1 . It disrupts the binding of β-catenin with TBL1, inhibiting proteasomal degradation and reducing the nuclear levels of β-catenin .

Cellular Effects

Tegatrabetan has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, Tegatrabetan disrupts the TBL1-beta-catenin complex and inhibits beta catenin signaling .

Molecular Mechanism

The molecular mechanism of Tegatrabetan involves its interaction with β-catenin and TBL1 . Tegatrabetan binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .

Dosage Effects in Animal Models

In animal models, Tegatrabetan has shown significant effects at different dosages . For instance, in a phase I dose escalation study, Tegatrabetan was administered at six dose levels from 0.5 - 5 mg/kg . The study found that Tegatrabetan was well-tolerated and the recommended phase 2 dose (RP2D) was declared at 5 mg/kg based on pharmacologically relevant plasma concentrations and preliminary efficacy .

Metabolic Pathways

Tegatrabetan is involved in the Wnt-signaling pathway . It binds to TBL1 in the β-catenin pocket, disrupting the formation of the activation complex necessary for oncogenic activity, and enabling degradation of free nuclear β-catenin .

Subcellular Localization

The subcellular localization of Tegatrabetan involves its interaction with β-catenin and TBL1 . Tegatrabetan disrupts the binding of β-catenin with TBL1, leading to the degradation of nuclear β-catenin .

準備方法

テガビビントの合成経路および反応条件は、公開されている文献では詳しく説明されていません。 テガビビントは臨床設定では静脈内投与されることが知られています 。 工業生産方法は、複雑な有機合成技術を含む可能性がありますが、具体的な詳細は製造会社にとって機密情報です。

化学反応の分析

テガビビントは、主にβ-カテニンとTBL1の結合を阻害する相互作用を起こします 。 この阻害はβ-カテニンシグナル伝達を阻害し、これは特定のがん細胞の増殖と生存に不可欠です 。 この反応の主要な生成物は核内β-カテニンの分解であり、オンコジーンの転写が減少します .

科学研究への応用

テガビビントは、特に腫瘍学の分野において、さまざまな科学研究への応用において有望な結果を示しています。 骨肉腫、ユーイング肉腫、リンパ腫など、小児固形腫瘍の前臨床モデルにおいて、抗腫瘍活性を示しています 。 リンパ腫やデスモイド腫瘍など、再発性または難治性固形腫瘍の治療における有効性を評価するための臨床試験が進行中です 。 さらに、テガビビントは、肝細胞がんモデルにおける腫瘍増殖を阻害する可能性についても研究されています .

類似化合物との比較

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tegatrabetan involves the condensation of two key precursors, namely 1,2-diaminopropane and 2-(2-aminoethylamino)ethanol, followed by subsequent reactions to form the final product.", "Starting Materials": [ "1,2-diaminopropane", "2-(2-aminoethylamino)ethanol", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Dissolve 1,2-diaminopropane in methanol and add sodium hydroxide.", "2. Add 2-(2-aminoethylamino)ethanol to the reaction mixture and stir.", "3. Adjust the pH to 10-11 with sodium hydroxide.", "4. Heat the reaction mixture to reflux for 24 hours.", "5. Cool the reaction mixture and adjust the pH to 7 with hydrochloric acid.", "6. Extract the product with diethyl ether.", "7. Dry the organic layer with anhydrous sodium sulfate.", "8. Concentrate the organic layer under reduced pressure.", "9. Dissolve the residue in ethanol and add water.", "10. Adjust the pH to 7-8 with hydrochloric acid.", "11. Filter the resulting precipitate and dry under vacuum to obtain Tegatrabetan." ] } | |

| 1227637-23-1 | |

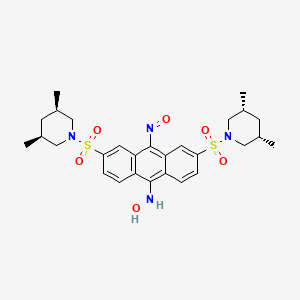

分子式 |

C28H36N4O6S2 |

分子量 |

588.7 g/mol |

IUPAC名 |

N-[3,6-bis[(3,5-dimethylpiperidin-1-yl)sulfonyl]-10-nitrosoanthracen-9-yl]hydroxylamine |

InChI |

InChI=1S/C28H36N4O6S2/c1-17-9-18(2)14-31(13-17)39(35,36)21-5-7-23-25(11-21)28(30-34)26-12-22(6-8-24(26)27(23)29-33)40(37,38)32-15-19(3)10-20(4)16-32/h5-8,11-12,17-20,29,33H,9-10,13-16H2,1-4H3 |

InChIキー |

OMWCXCBGEFHCTN-UHFFFAOYSA-N |

異性体SMILES |

C[C@@H]1C[C@@H](CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5C[C@@H](C[C@@H](C5)C)C)NO)C |

SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |

正規SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)C(=C4C=CC(=CC4=C3N=O)S(=O)(=O)N5CC(CC(C5)C)C)NO)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BC2059; BC-2059; BC 2059; tegavivint; Tegatrabetan, |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)

![1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B612094.png)